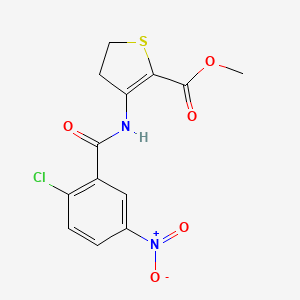

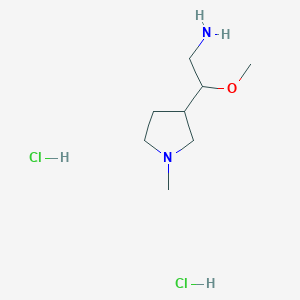

![molecular formula C8H12N2O2S2 B2586438 1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 499190-27-1](/img/structure/B2586438.png)

1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct information on the synthesis of “1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide”, there are studies on the synthesis of related compounds. For instance, a series of 1,2,4-triazole derivatives have been synthesized and characterized by FT-IR, 1H NMR,13C NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide” are not directly provided in the search results .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has been involved in various chemical syntheses and studies, showcasing its versatility in organic chemistry. For instance, it served as a key intermediate in the enzymatic kinetic resolution to produce chiral intermediates significant for d-biotin synthesis, demonstrating high enantioselectivity in the process (Yamano et al., 1993). This points to its utility in creating enantiomerically pure compounds, essential for the pharmaceutical industry and materials science.

Material Science Applications

In material science, this compound has contributed to the development of aggregation-induced emission (AIE) active materials. Specifically, imidazole N-alkylation and subsequent rhenium(I) complexation strategies were employed to generate AIE-active rhenium(I) tricarbonyl complexes. This process illustrated the compound's ability to modify electronic properties and steric hindrance, crucial for designing new luminescent materials with potential applications in optoelectronics and sensing (Liu et al., 2020).

Magnetic and Luminescent Properties

Further research into its derivatives has led to findings on magnetic susceptibility and antiferromagnetic interactions, fitting the Bonner–Fisher model with specific interaction parameters. This opens up pathways for using such compounds in magnetic materials research (Nagashima et al., 2003). Additionally, metal-organic frameworks (MOFs) derived from thieno[3,4-d]imidazole-based luminophores demonstrated ligand-based emission and metal-based magnetic behaviors, underscoring the potential for multifunctional materials that integrate luminescent and magnetic properties for advanced applications (Wang et al., 2021).

Propriétés

IUPAC Name |

5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S2/c1-2-3-10-7-5-14(11,12)4-6(7)9-8(10)13/h2,6-7H,1,3-5H2,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBZULMCGJIHQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2CS(=O)(=O)CC2NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

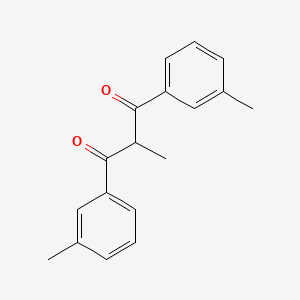

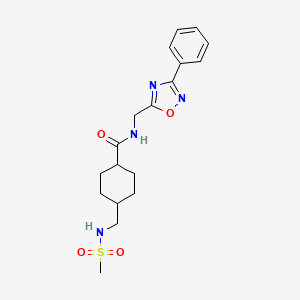

![(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid](/img/structure/B2586355.png)

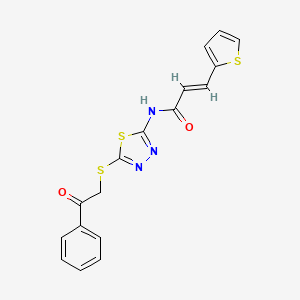

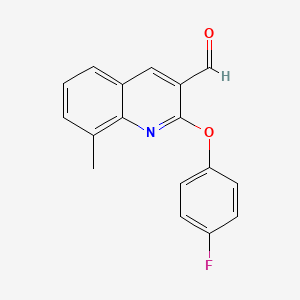

![4-[(4-Pyrazol-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B2586363.png)

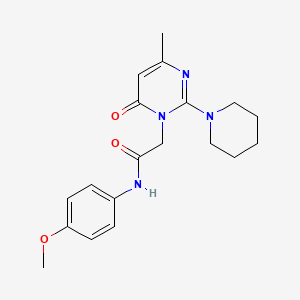

![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2586365.png)

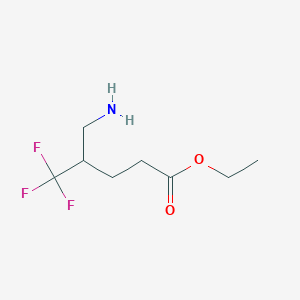

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)

![N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2586378.png)